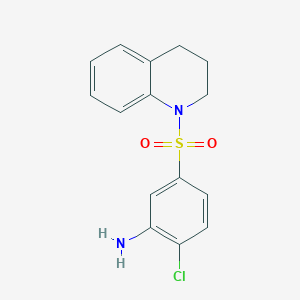

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Descripción general

Descripción

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorobenzene sulfonyl group, and a tetrahydroquinoline structure, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-amino-4-chlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorobenzene sulfonyl group can be reduced to form corresponding sulfonamides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonamides, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to 1-(3-amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline exhibit anticancer properties. The sulfonamide group is known to enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural characteristics contribute to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, making it a candidate for developing new antibiotics .

Pharmacological Insights

Enzyme Inhibition

this compound has been identified as a potential inhibitor of specific enzymes such as carbonic anhydrase and certain kinases. These enzymes play critical roles in various physiological processes and are often targeted in drug development for conditions like hypertension and cancer .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing novel polymers with specific properties. The presence of the sulfonamide group allows for enhanced thermal stability and solubility in organic solvents, making it suitable for applications in coatings and adhesives .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound. The results indicated that certain modifications significantly increased the compound's potency against breast cancer cell lines. The lead compound exhibited IC50 values lower than those of established chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers assessed the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that the compound demonstrated significant bactericidal activity, suggesting its potential as a new therapeutic agent in treating resistant infections .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The amino group and the sulfonyl group play crucial roles in binding to target proteins and enzymes, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of enzymes, leading to inhibition or activation of biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Amino-4-chlorobenzenesulfonyl fluoride

- 3-Amino-4-chlorobenzenesulfonamide

- 1-(3-Amino-4-chlorobenzenesulfonyl)-2,3-dihydroquinoline

Uniqueness

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for specific applications in research and industry.

Actividad Biológica

1-(3-Amino-4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (referred to as Compound A) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of Compound A, drawing on diverse research findings.

Chemical Structure and Synthesis

Compound A features a tetrahydroquinoline backbone substituted with a 3-amino-4-chlorobenzenesulfonyl group. The synthesis typically involves the condensation of 1,2,3,4-tetrahydroquinoline derivatives with benzenesulfonyl chlorides under basic conditions. The reaction yields a stable sulfonamide compound with high purity levels.

Table 1: Structural Information of Compound A

| Property | Value |

|---|---|

| Molecular Formula | C15H15ClN2O2S |

| Molecular Weight | 302.81 g/mol |

| CAS Number | 847171-51-1 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that Compound A exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis due to the sulfonamide group.

Antiparasitic Activity

The compound has also been evaluated for antiparasitic activity. A study focused on its effects against Plasmodium falciparum showed promising results, indicating that it could inhibit the growth of malaria parasites in vitro. This activity is particularly notable given the increasing resistance to existing antimalarial drugs.

Antioxidant and Anti-inflammatory Properties

Compound A has demonstrated antioxidant properties in various assays, suggesting its potential use in mitigating oxidative stress-related diseases. Additionally, preliminary studies indicate anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cell cultures.

Case Studies

Several case studies highlight the biological efficacy of Compound A:

- Antimicrobial Efficacy Study : A study published in Bioorganic & Medicinal Chemistry assessed the antibacterial activity of various tetrahydroquinoline derivatives including Compound A. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against certain strains .

- Antiparasitic Activity : In a comparative study on THIQ derivatives, Compound A displayed significant activity against drug-resistant strains of P. falciparum with IC50 values lower than those of traditional antimalarial drugs .

- Oxidative Stress Mitigation : Research published in Pharmacology Reports demonstrated that Compound A reduced lipid peroxidation and increased antioxidant enzyme activity in rat models exposed to oxidative stress .

Propiedades

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-7-12(10-14(13)17)21(19,20)18-9-3-5-11-4-1-2-6-15(11)18/h1-2,4,6-8,10H,3,5,9,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKXTRQXDBVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630798 | |

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847171-51-1 | |

| Record name | 2-Chloro-5-(3,4-dihydroquinoline-1(2H)-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.